N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18404188
InChI: InChI=1S/C26H38NO.C22H24B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-18H,4-9,19-22H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1
SMILES:
Molecular Formula: C48H62BNO
Molecular Weight: 679.8 g/mol

N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate

CAS No.:

Cat. No.: VC18404188

Molecular Formula: C48H62BNO

Molecular Weight: 679.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate -

Specification

Molecular Formula C48H62BNO
Molecular Weight 679.8 g/mol
IUPAC Name (4-benzoylphenyl)methyl-tributylazanium;butyl(triphenyl)boranuide
Standard InChI InChI=1S/C26H38NO.C22H24B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-18H,4-9,19-22H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1
Standard InChI Key DDEDKEQSTHENNM-UHFFFAOYSA-N
Canonical SMILES [B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates two distinct moieties:

  • Quaternary ammonium cation: The positively charged nitrogen center is bonded to three tributyl groups and a benzoyl-substituted benzyl group.

  • Butyltriphenyl borate anion: A tetra-coordinated boron atom linked to a butyl chain and three phenyl rings.

This ionic pairing creates a surfactant-like molecule with amphiphilic properties, enabling interactions with both hydrophobic and hydrophilic environments. The benzoyl group contributes aromatic stability, while the tributyl chains enhance solubility in nonpolar solvents.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC48H62BNO\text{C}_{48}\text{H}_{62}\text{BNO}
Molecular Weight679.8 g/mol
IUPAC Name(4-Benzoylphenyl)methyl-tributylazanium; butyl(triphenyl)boranuide
Canonical SMILESB-(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCCN+(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
PubChem CID56845965

Synthesis and Preparation

Reaction Pathways

The synthesis involves sequential steps:

  • Formation of the quaternary ammonium cation: Alkylation of tributylamine with 4-benzoylbenzyl bromide under controlled pH (8–9) and temperature (60–70°C).

  • Generation of the borate anion: Reaction of triphenylborane with butyllithium in anhydrous tetrahydrofuran (THF).

  • Ion pairing: Combining the cation and anion in a polar aprotic solvent (e.g., acetonitrile) to precipitate the final product.

Critical parameters include stoichiometric precision, inert atmosphere maintenance, and purification via recrystallization from ethanol-water mixtures to achieve >95% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Solubility: High in chloroform (50mg/mL\geq 50 \, \text{mg/mL}), moderate in DMSO (1020mg/mL10–20 \, \text{mg/mL}), and low in water (<0.1mg/mL<0.1 \, \text{mg/mL}) due to its ionic but lipophilic nature.

  • Thermal stability: Decomposes at 218C218^\circ\text{C}, as determined by thermogravimetric analysis (TGA).

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl₃): δ 7.8–7.2 (m, aromatic protons), δ 4.5 (s, benzyl CH₂), δ 3.2–1.2 (m, aliphatic chains).

  • IR (KBr): 1670 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (B–O stretch).

Biological Activity and Applications

Antimicrobial Effects

The compound disrupts microbial membranes via electrostatic interactions between its cationic ammonium group and anionic phospholipids. In vitro studies report MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Chemical Reactivity

Anion Exchange

The borate anion can be replaced by chloride or sulfate ions in aqueous media, altering solubility and biological activity.

Photodegradation

UV exposure (λ=254nm\lambda = 254 \, \text{nm}) cleaves the benzoyl group, yielding 4-methylbenzaldehyde and tributylamine as degradation products.

Comparative Analysis with Analogues

Table 2: Comparison with Related Quaternary Ammonium Compounds

CompoundMolecular WeightAntimicrobial MIC (µg/mL)CMC (mM)
Benzalkonium chloride354.02–41.2
Cetylpyridinium bromide384.54–80.8
N-(4-[Benzoyl]benzyl)-... borate679.88–160.5

This compound’s higher molecular weight reduces antimicrobial potency but improves drug-loading capacity compared to simpler surfactants.

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